3β,20-Dihydroxy-5α-pregnan-11-one
Description
Properties
CAS No. |
906335-65-7 |
|---|---|
Molecular Formula |
C₂₁H₃₄O₃ |
Molecular Weight |
334.49 |
Origin of Product |
United States |
The Chemical Profile of 3β,20 Dihydroxy 5α Pregnan 11 One
Table 1: Inferred Physicochemical Properties of 3β,20-Dihydroxy-5α-pregnan-11-one
| Property | Inferred Value/Characteristic |
| Molecular Formula | C₂₁H₃₄O₃ |
| Molecular Weight | 334.49 g/mol |
| Appearance | Likely a white or off-white crystalline solid |
| Solubility | Expected to be soluble in organic solvents and sparingly soluble in water |
Synthesis of Dihydroxy Pregnan One Derivatives
While a specific synthesis for 3β,20-Dihydroxy-5α-pregnan-11-one is not documented, the synthesis of related dihydroxy-pregnan-one derivatives has been described. These syntheses often start from more readily available steroid precursors and involve a series of stereoselective reduction and oxidation reactions.
Research on Dihydroxy Pregnane Steroids
The biological activities of various dihydroxy-pregnane steroids have been investigated, revealing a range of effects. For instance, certain pregnane (B1235032) steroids isolated from the plant Melia azedarach have demonstrated cytotoxic activity against cancer cells. nih.govnih.gov Other pregnane-based steroids have been identified as novel positive modulators of the NMDA receptor, suggesting their potential for treating conditions associated with glutamatergic system hypofunction. nih.gov
It is important to emphasize that these findings relate to other dihydroxy-pregnane steroids and not specifically to 3β,20-Dihydroxy-5α-pregnan-11-one. The specific biological activities of this compound remain to be elucidated through future research.
Table 2: Comparison of Related Dihydroxy-Pregnane Steroids
| Compound | Key Structural Features | Known Biological Activity/Significance |
| Allopregnanolone (B1667786) (3α-Hydroxy-5α-pregnan-20-one) | 3α-hydroxyl, 5α-pregnane | Positive allosteric modulator of the GABA-A receptor; neuroactive steroid with anxiolytic, sedative, and anticonvulsant effects. nih.gov |
| 17-ethylene-3,4-dihydroxy-5-pregnene-16-one | Dihydroxy at C3 and C4, double bond at C5 | Isolated from Melia azedarach; exhibits moderate cytotoxic activity against T47D breast cancer cells. nih.govnih.gov |
| 4-(20-oxo-5β-pregnan-3β-yl) butanoic acid | 3β-hydroxyl, 5β-pregnane, butanoic acid at C4 | Positive modulator of the NMDA receptor. nih.gov |
Table of Chemical Compounds
Precursors and Metabolic Origin in Steroidogenesis
The journey of steroid hormone synthesis begins with a common, fundamental substrate that is progressively modified by a series of enzymatic reactions.
Cholesterol as a Primary Substrate.wikipedia.orgnih.gov
All steroid hormones, including the pregnane (B1235032) derivatives, originate from cholesterol, a 27-carbon molecule. wikipedia.orgnih.gov This essential lipid is either synthesized de novo within the cell or acquired from circulating lipoproteins. The conversion of cholesterol to the first C21 steroid, pregnenolone (B344588), marks the initial and rate-limiting step in steroidogenesis. nih.gov This critical reaction is catalyzed by the enzyme cytochrome P450 side-chain cleavage (P450scc), also known as CYP11A1. nih.gov
Progesterone (B1679170) and Pregnenolone as Key Intermediates.nih.govnih.govresearchgate.net
Pregnenolone, once formed from cholesterol, stands at a crucial crossroads in the steroidogenic cascade. It can be converted to progesterone, another pivotal C21 steroid, through the action of 3β-hydroxysteroid dehydrogenase (3β-HSD). nih.gov Both pregnenolone and progesterone serve as central precursors for the synthesis of a diverse range of steroid hormones. nih.govnih.gov The specific pathways that diverge from these two intermediates are determined by the enzymatic machinery present in the particular steroidogenic tissue. The synthesis of 3β,20-Dihydroxy-5α-pregnan-11-one would necessitate further metabolism of these foundational pregnanes. In some species, like the mare, 5α-reduced pregnanes derived from progesterone are crucial for maintaining pregnancy. bioscientifica.com
Enzymatic Transformations in Primary Steroidogenic Pathways
The conversion of precursor pregnanes into more complex steroids is orchestrated by a host of specialized enzymes, primarily belonging to the cytochrome P450 and hydroxysteroid dehydrogenase superfamilies.
Role of Cytochrome P450 Enzymes (e.g., CYP11B1, CYP17A1).wikipedia.orgnih.govmedlineplus.govnih.gov
Cytochrome P450 enzymes are a large family of monooxygenases that play a central role in steroid metabolism. nih.gov For the synthesis of 11-oxygenated pregnanes, such as this compound, the activity of specific P450 enzymes is indispensable.
CYP11B1 (11β-hydroxylase): This enzyme is responsible for introducing a hydroxyl group at the C11 position of the steroid nucleus. medlineplus.gov Its action is a key step in the formation of glucocorticoids like cortisol and is also implicated in the production of 11-oxygenated androgens. medlineplus.govnih.gov The presence of an oxygen function at C11 in this compound strongly suggests the involvement of an 11β-hydroxylase like CYP11B1 in its biosynthetic pathway. wikipedia.org
Contributions of Hydroxysteroid Dehydrogenases (HSDs) and Reductases (e.g., 5α-reductase, 3β-HSD).nih.govnih.govnih.gov
Hydroxysteroid dehydrogenases and reductases are critical for modifying the steroid nucleus and its side chains, leading to a vast diversity of steroid hormones.
5α-reductase: This enzyme is responsible for the reduction of the double bond between carbons 4 and 5 in the A ring of the steroid, leading to the formation of 5α-reduced steroids. nih.gov The "5α" designation in this compound indicates that this enzyme's activity is a mandatory step in its synthesis. There are different isoforms of 5α-reductase, with 5α-reductase type 1 being prominent in certain tissues. frontiersin.org
3β-Hydroxysteroid Dehydrogenase (3β-HSD): This enzyme catalyzes the conversion of Δ5-3β-hydroxysteroids (like pregnenolone) to Δ4-3-ketosteroids (like progesterone). nih.gov The presence of a 3β-hydroxyl group in the final compound suggests that either the initial precursor was a 3β-hydroxy-pregnane that underwent subsequent modifications, or a 3-keto group was later reduced.
20-Hydroxysteroid Dehydrogenase (20-HSD): The presence of a hydroxyl group at the C20 position of this compound points to the action of a 20-hydroxysteroid dehydrogenase. These enzymes catalyze the interconversion of 20-keto and 20-hydroxy steroids.
The following table summarizes the key enzymes and their roles in the potential biosynthesis of this compound.
| Enzyme | Function | Relevance to this compound Synthesis |
| CYP11A1 (P450scc) | Converts cholesterol to pregnenolone. | Initiates the entire steroidogenic pathway. nih.gov |
| 3β-HSD | Converts pregnenolone to progesterone. | Produces a key precursor. nih.gov |
| CYP11B1 (11β-hydroxylase) | Introduces a hydroxyl group at C11. | Essential for the 11-oxo group formation. medlineplus.gov |
| 5α-reductase | Reduces the A-ring double bond. | Responsible for the 5α configuration. nih.gov |
| 20-HSD | Reduces the C20-ketone. | Forms the 20-hydroxyl group. |
Exploration of Alternative ("Backdoor") Steroidogenic Routes
In addition to the classical steroidogenic pathways, alternative routes, often termed "backdoor" pathways, have been identified for the synthesis of potent androgens like dihydrotestosterone (B1667394) (DHT). nih.gov These pathways are particularly significant in certain physiological and pathological states. nih.gov
The backdoor pathway characteristically involves the 5α-reduction of progesterone or 17α-hydroxyprogesterone prior to the action of CYP17A1's 17,20-lyase activity. nih.gov A branch of this backdoor pathway, the 11-oxygenated steroid backdoor pathway, is of particular relevance to the synthesis of 11-oxygenated pregnanes. wikipedia.org This pathway can lead to the formation of 11-oxygenated androgens. nih.gov
A plausible "backdoor" route to this compound could involve the following sequence of events:
Progesterone undergoes 11β-hydroxylation by CYP11B1 to form 11β-hydroxyprogesterone .
11β-hydroxyprogesterone is then reduced by 5α-reductase to yield 5α-pregnan-11β-ol-3,20-dione .
Subsequent reduction of the 3-keto group by a 3β-HSD would lead to 3β,11β-dihydroxy-5α-pregnan-20-one .
Finally, the reduction of the 20-keto group by a 20-HSD would produce 3β,20,11β-trihydroxy-5α-pregnane . The target compound, however, has an 11-keto group, suggesting an oxidation step from an 11β-hydroxy intermediate.
Alternatively, progesterone could first be 5α-reduced to 5α-dihydroprogesterone, which is then hydroxylated at the 11-position. The subsequent reduction of the keto groups at C3 and C20 would then yield the final product.
The following table outlines a potential "backdoor" pathway to a related compound, 5α-pregnane-3α,11β-diol-20-one, which highlights the key enzymatic steps that would also be relevant for the synthesis of this compound. wikipedia.org
| Precursor | Enzyme | Product |
| Progesterone | CYP11B1 | 11β-Hydroxyprogesterone |
| 11β-Hydroxyprogesterone | 5α-reductase | 5α-Pregnan-11β-ol-3,20-dione |
| 5α-Pregnan-11β-ol-3,20-dione | 3α-HSD | 5α-Pregnane-3α,11β-diol-20-one |
| 5α-Pregnane-3α,11β-diol-20-one | CYP17A1 | 5α-Pregnane-3α,11β,17α-triol-20-one |
This demonstrates the established enzymatic machinery capable of producing 11-oxygenated, 5α-reduced pregnanes. The synthesis of this compound would follow a similar enzymatic logic, with the specific stereochemistry at the C3 and C20 positions being determined by the specific HSDs present.
Involvement of 11-Oxygenated Steroids in Androgen Biosynthesis
Recently, there has been a renewed interest in 11-oxygenated C19 steroids due to their significant androgenic activity. nih.gov Historically recognized as the primary androgens in teleost fish, their role in mammals has been increasingly appreciated. nih.govnih.gov These steroids, including 11β-hydroxy-testosterone, 11-keto-testosterone, and 11β-hydroxy-dihydrotestosterone, are now understood to be major bioactive androgens in humans, particularly in women and children. nih.gov The adrenal glands are the principal source of 11-oxygenated androgens, which are derived from the adrenal precursor 11β-hydroxyandrostenedione (11OHA4). nih.govoup.com Unlike the classic androgens that decline with age, the production of these bioactive adrenal androgens persists, suggesting potential benefits for various tissues and functions throughout life. nih.gov The androgenic potency of some of these 11-oxygenated steroids is comparable to that of testosterone (B1683101). nih.gov
Sequential Enzymatic Steps and Intermediates
The biosynthesis of androgens, including the potent 5α-dihydrotestosterone (DHT), can occur through several pathways, including the classic and the "backdoor" pathways. The backdoor pathway provides an alternative route from 17α-hydroxyprogesterone (17-OHP) to DHT. nih.gov
A key step in one of the androgen synthesis pathways involves the conversion of dehydroepiandrosterone (B1670201) (DHEA) to androstenedione (B190577) by 3β-hydroxysteroid dehydrogenase/ketosteroid isomerase (HSD3B). nih.gov Androstenedione is then converted to testosterone by 17β-hydroxysteroid dehydrogenase type 5 (AKR1C3). nih.gov Finally, testosterone is reduced to the more potent DHT by 5α-reductase enzymes (SRD5A1 and SRD5A2). nih.gov
The biosynthesis of 11-oxygenated androgens involves specific enzymatic reactions. There are two primary pathways leading to the formation of 11-ketotestosterone (B164220) (11KT). nih.govfrontiersin.org
Pathway 1: Testosterone is converted to 11β-hydroxytestosterone (11OHT) by cytochrome P450 11β-hydroxylase (CYP11B1). Subsequently, 11OHT is converted to 11KT by 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2). nih.govfrontiersin.org
Pathway 2: Androstenedione is first converted to 11β-hydroxyandrostenedione (11OHA4) by CYP11B1. nih.govfrontiersin.org 11OHA4 is then converted to 11-ketoandrostenedione (11KA4) by HSD11B2. nih.govfrontiersin.org Finally, 11KA4 is converted to 11KT by aldo-keto reductase family 1 member C3 (AKR1C3). nih.govfrontiersin.org
The compound 5α-pregnane-3α,17α-diol-20-one is an intermediate in the backdoor pathway, formed from 17α-hydroxyprogesterone. wikipedia.org This pathway can be summarized as: 17-OHP → 5α-pregnan-17α-ol-3,20-dione → 5α-pregnane-3α,17α-diol-20-one → androsterone (B159326) → 5α-androstane-3α,17β-diol → DHT. wikipedia.org The steroid 5α-pregnan-3α,11β-diol-20-one serves as a metabolic intermediate in the 11-oxygenated steroid backdoor pathway to androgens. wikipedia.org
Tissue and Organ-Specific Expression of Biosynthetic Enzymes
The production of steroids is not uniform throughout the body; rather, the expression of specific biosynthetic enzymes is localized to particular tissues and organs, leading to specialized steroidogenic profiles.
Adrenal and Gonadal Steroidogenesis
The adrenal glands and gonads (testes and ovaries) are the primary sites of steroid hormone synthesis. tandfonline.com The adrenal cortex is uniquely equipped for the synthesis of 11-oxygenated androgens due to the specific expression of the enzyme cytochrome P450 11β-hydroxylase (CYP11B1) in the zona fasciculata and zona reticularis. nih.govoup.com This enzyme is crucial for the production of cortisol and also acts on androstenedione and testosterone to produce 11OHA4 and 11OHT, respectively. nih.gov While the adrenal glands are the main source, some evidence suggests that 11-oxygenated androgens may also be produced in the human gonads, where CYP11B1 and HSD11B2 have been detected in testicular Leydig cells and ovarian theca cells. oup.comoup.com In cases of testicular adrenal rest tumors (TARTs) in patients with congenital adrenal hyperplasia, these tumors can also produce 11-oxygenated C19 steroids, with a notable production of 11OHT. oup.com In equine species, the fetal gonads are a significant source of dehydroepiandrosterone (DHEA) and likely contribute more than the fetal adrenal glands to circulating pregnenolone concentrations. escholarship.org
De Novo Synthesis in Central Nervous System (Neurosteroidogenesis)
Beyond the classic steroidogenic organs, the central nervous system (CNS) is capable of synthesizing its own steroids, termed neurosteroids, de novo from cholesterol. nih.gov This process, known as neurosteroidogenesis, occurs in various brain regions, including the cortex, hippocampus, and amygdala. nih.gov Key enzymes for steroid synthesis, such as P450scc (CYP11A1) and 3β-HSD, have been identified in the brain, allowing for the local production of pregnenolone and progesterone. nih.govnih.gov For instance, Purkinje cells in the cerebellum can actively synthesize progesterone from cholesterol, particularly during neonatal development. nih.gov The brain can continue to have levels of neurosteroids like allopregnanolone (B1667786) even after the removal of peripheral steroid-producing glands, confirming local synthesis. nih.gov
Regulatory Mechanisms of Pregnane Biosynthesis
The intricate pathways of pregnane and other steroid biosynthesis are tightly regulated to maintain hormonal balance. A primary mechanism of control is through the inhibition of steroidogenic enzymes.
Steroidogenesis inhibitors are drugs that block the activity of one or more enzymes in the steroid synthesis pathway. wikipedia.org For example, ketoconazole (B1673606) is an antifungal agent that also inhibits several P450 steroidogenic enzymes, including CYP11A1, the 17α-hydroxylase activity of CYP17A1, and CYP19A1 (aromatase). nih.gov This inhibitory action has been utilized clinically to suppress steroid production in various conditions. nih.gov Metyrapone is another inhibitor that primarily targets 11β-hydroxylase (CYP11B1), the final enzyme in the cortisol synthesis pathway. myendoconsult.com
The pregnane X receptor (PXR), a nuclear receptor, also plays a role in regulating steroid synthesis. nih.gov PXR is activated by a wide range of compounds, including pregnanes and various drugs. nih.gov Once activated, PXR can influence the expression of genes involved in steroid metabolism, such as cytochrome P450 3A4 (CYP3A4), which is important for steroid catabolism in the liver. nih.gov The activity of PXR itself can be modulated by various signaling pathways, adding another layer of regulation to steroid homeostasis. ku.edu
Enzymatic Hydroxylation and Oxidation Processes
Enzymatic hydroxylation and oxidation are key initial steps in the metabolism of this compound. These reactions introduce or modify oxygen-containing functional groups at various positions on the steroid nucleus, significantly altering the molecule's properties.
Specificity of Hydroxylases (e.g., Saturated Steroid 6α-Hydroxylase, 11β-Hydroxysteroid Dehydrogenase Type 2)
The enzymes that catalyze these transformations exhibit remarkable specificity for both the substrate and the position of modification.
Saturated Steroid 6α-Hydroxylase : This enzyme introduces a hydroxyl group at the 6α-position of the steroid. It is distinct from the cytochrome P450 enzymes that hydroxylate Δ4-3-ketosteroids. nih.gov Studies have shown this enzyme to be particularly active on 5α-reduced pregnanes. The most efficient substrates for human saturated steroid 6α-hydroxylase are 5α-pregnan-3β-ol-20-one and 5α-pregnan-3α-ol-20-one. nih.gov The resulting 3,6-dihydroxy-5α-pregnan-20-one metabolites are major urinary products, often excreted after conjugation. nih.gov
11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2) : This enzyme is a dehydrogenase that primarily catalyzes the oxidation of an 11β-hydroxyl group to an 11-keto group. nih.gov For instance, 11β-HSD2 inactivates active glucocorticoids like cortisol (which has an 11β-hydroxyl group) to their inactive 11-keto derivatives like cortisone (B1669442). nih.govnih.gov While the parent compound, this compound, already possesses an 11-keto group, the reverse reaction, catalyzed by 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), can convert 11-keto steroids back to their 11β-hydroxy forms. nih.gov The balance between these two enzymes is critical in regulating the local concentration of active 11β-hydroxy steroids. nih.gov
| Enzyme | Action | Preferred Substrate(s) | Resulting Product(s) |
|---|---|---|---|
| Saturated Steroid 6α-Hydroxylase | Hydroxylation at C-6α | 5α-pregnan-3β-ol-20-one, 5α-pregnan-3α-ol-20-one nih.gov | 3β/α,6α-dihydroxy-5α-pregnan-20-ones nih.gov |
| 11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2) | Oxidation of 11β-hydroxyl to 11-keto | 11β-hydroxy steroids (e.g., Cortisol) nih.govnih.gov | 11-keto steroids (e.g., Cortisone) nih.gov |
| 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) | Reduction of 11-keto to 11β-hydroxyl | 11-keto steroids (e.g., Cortisone) nih.gov | 11β-hydroxy steroids (e.g., Cortisol) nih.gov |
Alterations at C-6, C-11, C-17, C-21 Positions
Hydroxylation and oxidation can occur at several positions on the pregnane skeleton, leading to a diverse array of metabolites.
C-6 Position : As discussed, 6α-hydroxylation is a significant metabolic pathway for 5α-pregnanes, catalyzed by a specific saturated steroid 6α-hydroxylase. nih.gov Additionally, 6β-hydroxylation can occur, catalyzed by cytochrome P-450 enzymes. nih.gov Fungal metabolism has also demonstrated the formation of 6β-hydroxypregnane derivatives. nih.gov
C-11 Position : The 11-keto group of this compound is subject to metabolic reduction. The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) can reduce this group to an 11β-hydroxyl function, forming 5α-pregnane-3β,11β,20-triol. nih.gov This interconversion between 11-keto and 11β-hydroxy forms is a key regulatory switch for steroid activity. nih.gov
C-17 Position : Hydroxylation at the C-17 position is another important metabolic step. The enzyme 17α-hydroxylase/17,20-lyase (CYP17A1) can introduce a hydroxyl group at the 17α-position. wikipedia.org This reaction can be followed by the enzyme's lyase activity, which cleaves the C17-20 bond to form C19 androgens. However, the presence of an 11-keto or 11-hydroxyl group can impair this lyase activity. wikipedia.org The product of 17α-hydroxylation would be 3β,17α,20-trihydroxy-5α-pregnan-11-one.
C-21 Position : Hydroxylation at the C-21 position is also a documented metabolic pathway. Studies on related pregnane sulfates have shown that they can undergo hydroxylation at C-21. iaea.org For example, the 3-sulfate of 5α-pregnane-3α,20α-diol can be hydroxylated at this position. iaea.org
| Position | Metabolic Reaction | Key Enzyme(s) | Example Product from a Related Precursor |
|---|---|---|---|
| C-6 | Hydroxylation (α or β) | Saturated Steroid 6α-Hydroxylase, Cytochrome P-450 nih.govnih.gov | 3β,6α-Dihydroxy-5α-pregnan-20-one nih.gov |
| C-11 | Reduction (keto to hydroxyl) | 11β-Hydroxysteroid Dehydrogenase Type 1 nih.gov | 5α-Pregnane-3α,11β-diol-20-one wikipedia.org |
| C-17 | Hydroxylation (α) | 17α-hydroxylase (CYP17A1) wikipedia.org | 5α-Pregnane-3α,17α-diol-20-one wikipedia.org |
| C-21 | Hydroxylation | Not specified | 5α-Pregnane-3α,20α,21-triol 3-sulfate iaea.org |
Reductive Metabolism and Stereoisomer Formation
Reduction reactions are fundamental to the metabolism of pregnane derivatives, affecting both the A-ring and the ketone groups, leading to the formation of various stereoisomers.
A-Ring Reduction (e.g., 5α- vs. 5β-Reduction)
5α-Reduction : This reaction is catalyzed by 5α-reductase enzymes (SRD5A1, SRD5A2, SRD5A3). nih.govwikipedia.org It produces a 5α-steroid, where the hydrogen at C-5 is in the α-position (trans to the C-19 methyl group). This results in a relatively flat, planar A/B ring junction. acs.orgnih.gov The parent compound, this compound, is a product of this pathway.
5β-Reduction : This reaction is catalyzed by the enzyme aldo-keto reductase family 1 member D1 (AKR1D1). nih.govuniroma1.it It produces a 5β-steroid, where the hydrogen at C-5 is in the β-position (cis to the C-19 methyl group). This introduces a significant bend of about 90° in the steroid backbone, creating a cis-fused A/B ring junction. nih.govacs.org
Stereoselective Reduction of Ketone Groups (e.g., at C-3, C-20)
The ketone groups present on the steroid molecule, such as those that can be formed at the C-3 and C-20 positions, are targets for reductive enzymes, primarily from the aldo-keto reductase (AKR) superfamily. These enzymes exhibit stereoselectivity, producing specific hydroxyl isomers. nih.gov
Reduction at C-3 : The reduction of a 3-keto group can yield either a 3α-hydroxyl or a 3β-hydroxyl group. The enzymes AKR1C1–AKR1C4 are all capable of reducing 3-ketosteroids. nih.gov For example, AKR1C2 preferentially acts as a 3-ketosteroid reductase, forming 3α-reduced products. nih.gov The formation of the 3β-hydroxy group found in the parent compound is also mediated by specific hydroxysteroid dehydrogenases.
Reduction at C-20 : The 20-keto group is also a substrate for reduction. AKR1C1, in particular, acts preferentially as a 20-ketosteroid reductase, converting a 20-keto group to a 20α-hydroxy group. nih.gov Studies on the metabolism of 5β-pregnane-3,20-dione show that AKR1C1–AKR1C4 can produce a mixture of 3α-hydroxy-5β-pregnan-20-one and 5β-pregnane-3α,20α-diol, indicating reduction at both the C-3 and C-20 positions. nih.gov
| Reaction Type | Key Enzyme(s) | Substrate Feature | Product Feature |
|---|---|---|---|
| 5α-Reduction | 5α-Reductases (SRD5A family) nih.gov | Δ4-3-keto | 5α (A/B trans) configuration nih.gov |
| 5β-Reduction | AKR1D1 nih.govuniroma1.it | Δ4-3-keto | 5β (A/B cis) configuration nih.gov |
| C-3 Ketone Reduction | AKR1C family (e.g., AKR1C2) nih.gov | 3-keto group | 3α- or 3β-hydroxyl group |
| C-20 Ketone Reduction | AKR1C family (e.g., AKR1C1) nih.gov | 20-keto group | 20α- or 20β-hydroxyl group |
Conjugation and Derivatization Pathways (e.g., Glucuronidation, Sulfation)
Following hydroxylation and reduction, pregnane metabolites are often conjugated with polar molecules. This process, known as Phase II metabolism, significantly increases their water solubility, which inactivates them and facilitates their elimination from the body via urine or bile. taylorfrancis.comoup.com
Glucuronidation : This is a common and quantitatively important conjugation pathway. taylorfrancis.com It involves the attachment of a glucuronic acid molecule to a hydroxyl group on the steroid, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. oup.comnih.gov Pregnanediol glucuronide is the major metabolite of progesterone, with the 5β-pregnane-3α,20α-diol 3α-glucuronide isomer being the most prominent form. wikipedia.org Metabolites produced by hydroxylation, such as 3,6α-dihydroxy-5α-pregnan-20-ones, are also primarily excreted as glucuronosides. nih.gov
Sulfation : This pathway involves the addition of a sulfate (B86663) group to a hydroxyl function, catalyzed by sulfotransferase (SULT) enzymes. ontosight.aiontosight.ai Sulfation affects the solubility and transport of steroids and their interaction with enzymes and receptors. ontosight.ai Pregnanediol sulfates have been identified in human urine and plasma, indicating their role in steroid hormone metabolism. iaea.orgontosight.ai Sulfation can occur at the C-3 position, and di-sulfated derivatives have also been observed. iaea.orgfrontiersin.org
| Conjugation Pathway | Enzyme Family | Added Group | Effect |
|---|---|---|---|
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) oup.com | Glucuronic acid | Increases water solubility for excretion taylorfrancis.com |
| Sulfation | Sulfotransferases (SULTs) ontosight.ai | Sulfate | Increases solubility, affects transport and receptor interaction ontosight.ai |
Comparative Analysis of Metabolic Fates across Biological Systems (e.g., rat liver microsomes)
The metabolic fate of pregnane steroids is subject to species-specific and tissue-specific variations in enzymatic activity. Rat liver microsomes are a frequently used model system to investigate these pathways in vitro.
Studies on adult male rat liver microsomes have focused on the binding affinity of various progesterone-related steroids. While direct metabolic studies on this compound are not extensively detailed, research on its isomers and related pregnanes provides significant insights. For instance, a study investigating the binding affinities of about 100 steroids to the microsomal progesterone-binding site in rat liver found that only a select few showed high affinity. nih.gov Among these were progesterone, pregnenolone, and the 5α-reduced metabolite, 3α-hydroxy-5α-pregnan-20-one. nih.gov Notably, 3α,11β-dihydroxy-5α-pregnan-20-one, a stereoisomer of the subject compound, also demonstrated high binding affinity. nih.gov This suggests that the progesterone-binding site in rat liver microsomes recognizes steroids with a planar A-B ring configuration and specific side chains, and that this binding may be a precursor to metabolic processing. nih.gov The preliminary results from this research suggest that this specific binding site may not be universally involved in all progesterone-metabolizing processes. nih.gov
The metabolism of pregnane steroids is largely governed by cytochrome P450 (CYP) enzymes and hydroxysteroid dehydrogenases (HSDs). In the liver, phase 1 reactions introduce or expose functional groups, followed by phase 2 reactions that conjugate the steroid to increase water solubility for excretion. nih.gov For example, the enzyme CYP3A4 is a major player in liver steroid catabolism. frontiersin.org
In humans, the metabolism of related 5α-reduced pregnanes has been well-documented. After intravenous administration of 5α-dihydroprogesterone (5α-DHP), the major urinary metabolites were identified as 3β,6α-dihydroxy-5α-pregnan-20-one and 5α-pregnane-3α,20α-diol, primarily excreted as glucuronide conjugates. sigmaaldrich.com This indicates that hydroxylation (at the C-6 position) and reduction of the C-20 ketone are significant metabolic routes for 5α-pregnanes in humans. sigmaaldrich.com This pathway appears to be distinct from the major hepatic pathways that metabolize Δ4-3-ketosteroids. sigmaaldrich.com
Comparative studies in other species, such as felids, show that steroid metabolism mechanisms are generally conserved among related species. nih.gov In the domestic cat, for example, progesterone is metabolized and its products are primarily excreted in the feces as conjugated metabolites. nih.govsi.edu
The table below summarizes the binding affinities of several pregnane steroids to the progesterone-binding site in adult male rat liver microsomes, providing a comparative context for the potential interactions of this compound.
| Compound | Relative Binding Affinity |
| Progesterone | High |
| 5α-Pregnane-3,20-dione | High |
| 3α-Hydroxy-5α-pregnan-20-one | High |
| 3α,11β-Dihydroxy-5α-pregnan-20-one | High |
| Pregnenolone | High |
| Pregnenolone-3-sulfate | High |
| Data sourced from a study on steroid binding to rat liver microsomes. nih.gov |
Microbial Biotransformation of Pregnane Steroids
Microorganisms, including a vast array of bacteria and fungi, are powerful tools for the structural modification of steroids. researchfloor.orgslideshare.net These biotransformations are characterized by high specificity and can be employed to produce novel steroid derivatives. researchfloor.orgslideshare.net The primary reactions involved in the microbial transformation of the pregnane skeleton include hydroxylation, dehydrogenation/reduction, and side-chain cleavage. researchfloor.orgnih.gov
Hydroxylation is one of the most significant microbial reactions, allowing the introduction of a hydroxyl group at various positions on the steroid nucleus, which is often difficult to achieve through chemical synthesis. nih.gov Fungi are particularly adept at this transformation.
Dehydrogenation and the reverse reaction, reduction , are also common. nih.gov For instance, microbial whole cells are known to be highly effective at performing Δ1-dehydrogenation, which involves introducing a double bond between carbons 1 and 2 of the steroid's A-ring. researchfloor.org This specific modification is used to produce derivatives of corticosteroids like cortisone and hydrocortisone, resulting in prednisone (B1679067) and prednisolone, respectively, which have enhanced anti-inflammatory properties. researchfloor.orgnih.gov
The table below outlines the major types of microbial biotransformations applicable to the pregnane steroid class.
| Transformation Type | Description | Example Microbial Genera |
| Hydroxylation | Introduction of a hydroxyl (-OH) group onto the steroid skeleton. | Rhizopus, Cunninghamella, Aspergillus |
| Dehydrogenation | Introduction of a double bond, typically at the Δ1 position. researchfloor.org | Rhodococcus, Arthrobacter, Bacillus researchfloor.org |
| Reduction | Reduction of keto groups to hydroxyl groups or saturation of double bonds. | Saccharomyces, Clostridium |
| Esterification | Formation of an ester from a hydroxyl group. nih.gov | Various bacteria and fungi |
| Side-chain cleavage | Removal of the C-17 side chain. | Mycobacterium, Fusarium |
The versatility of microbial enzymes allows for a wide range of modifications to the pregnane structure. researchfloor.org Genetic engineering and screening for new microbial strains are ongoing efforts to enhance the efficiency and expand the scope of these biotransformations for producing valuable steroid-based pharmaceuticals. researchfloor.orgnih.gov
Scientific Data Unavailable for this compound
Following a comprehensive search of available scientific literature, it has been determined that there is insufficient data to generate a detailed article on the chemical compound this compound as per the requested outline. Extensive database searches did not yield specific research findings on its molecular mechanisms and biological roles, including its interaction with the GABAergic system, receptor binding, and physiological effects in model systems.
The scientific community has extensively studied various neurosteroids and their interactions with the central nervous system. Notably, pregnane derivatives such as allopregnanolone (3α-hydroxy-5α-pregnan-20-one) are well-characterized for their potent modulation of the GABA-A receptor. wikipedia.orgnih.gov Research has detailed the structure-activity relationships of these related compounds, their allosteric modulation of chloride ion conductance, and their resulting effects on neuronal excitability. nih.govnih.gov Furthermore, the roles of these neurosteroids in physiological responses like stress and sleep have been documented in animal models. nih.gov
However, specific data for the 3β, 20-dihydroxy, 11-oxo substituted 5α-pregnane at the core of the query is not present in the accessible scientific literature. Searches for the synthesis or metabolic pathways of this compound, which might have provided context for its potential biological activity, were also unfruitful. nih.govnih.gov While general information exists for broader categories like 11-oxygenated pregnanolones and 20-hydroxypregnane derivatives, these findings cannot be accurately extrapolated to the specific molecule . nih.govnih.gov
Therefore, due to the absence of direct scientific investigation and published data on this compound, it is not possible to construct an article that is both scientifically accurate and strictly adherent to the provided detailed outline. Any attempt to do so would involve unsubstantiated speculation based on the properties of related but structurally distinct compounds.
Receptor Binding and Structure-Activity Relationships (SAR)
Stereochemical Determinants of Receptor Affinity and Efficacy
The specific three-dimensional arrangement of atoms in neurosteroids is critical for their interaction with receptors. Key structural features that determine the affinity and efficacy of these compounds include the stereochemistry at the C3 and C5 positions of the steroid nucleus.
C3-Position Stereoselectivity: The orientation of the hydroxyl group at the C3 position significantly influences the biological activity of pregnane steroids. For instance, the 3α-hydroxy configuration is often associated with potent positive allosteric modulation of the GABA-A receptor.
Comparative Analysis of Steroid Structure and Biological Function
The biological effects of pregnane steroids are highly dependent on their specific chemical structures. Even minor modifications, such as the addition or change in the position of a hydroxyl group, can dramatically alter their function.
For instance, the presence of a hydroxyl group at the C17 position in 5α-Pregnane-3α,17α-diol-20-one distinguishes it from allopregnanolone and directs it as an intermediate in the androgen backdoor pathway. wikipedia.org Similarly, the addition of a hydroxyl group at the C21 position to form 3α,21-Dihydroxy-5α-pregnan-20-one (5α-THDOC) results in a neurosteroid that is also a modulator of the GABA-A receptor and is studied in the context of neurological disorders. targetmol.comsigmaaldrich.com
The table below provides a comparative overview of related pregnane steroids and their primary functions.
| Compound Name | Chemical Formula | Molar Mass | Primary Function/Significance |
| 5α-Pregnane-3α,11β-diol-20-one | C21H34O3 | 334.500 g·mol−1 | Metabolic intermediate in the 11-oxygenated steroid backdoor pathway to androgens. wikipedia.org |
| 5α-Pregnane-3α,17α-diol-20-one | C21H34O3 | 334.500 g·mol−1 | Intermediate in the androgen backdoor pathway. wikipedia.org |
| 3α,21-Dihydroxy-5β-pregnane-11,20-dione | C21H32O4 | 348.5 g/mol | A 21-hydroxy steroid. nih.govnih.gov |
| 3α,6α-Dihydroxy-5β-pregnan-20-one | C21H34O3 | 334.5 g/mol | A corticosteroid hormone. nih.gov |
| 5α-Pregnan-3α,11β,17,21-tetrol-20-one | C21H29D5O5 | 371.53 g/mol | Used in clinical mass spectrometry and metabolomics. isotope.com |
Influence on Neuroimmune Signaling Pathways
Beyond its effects on neurotransmitter receptors, this compound and its analogs can significantly modulate the intricate communication between the nervous and immune systems.
Modulation of Inflammatory Responses (e.g., Toll-like Receptor 4 (TLR4) Pathway)
Neurosteroids like allopregnanolone ([3α,5α]3-hydroxypregnan-20-one or 3α,5α-THP) have been shown to decrease pro-inflammatory signaling by inhibiting TLR4-dependent inflammatory responses. nih.gov This inhibition can occur through the disruption of the binding of TLR4 with myeloid differentiation factor 2 (MD2) or myeloid differentiation primary response 88 (MyD88). nih.gov The anti-inflammatory actions of these neuroactive steroids are distinct from their well-known GABAergic mechanisms. nih.gov
Studies have demonstrated that 3α,5α-THP can reduce the levels of inflammatory mediators such as IL-1β and HMGB1, confirming its anti-inflammatory properties. nih.gov Furthermore, it has been found to enhance the endosomal TLR4-TRIF anti-inflammatory signals. nih.gov
Regulation of Cytokine Production (e.g., Interleukin-10 (IL-10))
The influence of neurosteroids extends to the production of cytokines, which are key signaling molecules in the immune system. Allopregnanolone (3α,5α-THP) has been shown to increase the levels of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.gov This effect appears to be mediated through the endosomal TRIF-dependent TLR4 signaling pathway. nih.govunc.edu
Interestingly, the effect of 3α,5α-THP on IL-10 production can be sex-specific, with enhancement observed in the brains of male but not female rats in some studies. nih.govunc.edu IL-10 is a potent immunoregulatory cytokine produced by various immune cells, and its modulation by neurosteroids highlights a critical mechanism for controlling inflammatory responses. nih.govnih.gov
Exploration of Non-GABAergic Mechanisms and Other Receptor Targets
While the interaction with GABA-A receptors is a hallmark of many neurosteroids, research has uncovered a broader range of molecular targets. These non-GABAergic mechanisms contribute to the diverse physiological effects of these compounds.
For example, at higher concentrations, some neurosteroids, including 3α,5α-THP, have been found to modulate other ion channels such as the nicotinic acetylcholine (B1216132) receptor and the serotonin (B10506) 5-HT3 receptor. nih.gov The interaction with the serotonergic system is further supported by findings that serotonergic agents can potentiate the cataleptic effects of 3α,5α-THP, likely by increasing its brain content and enhancing GABAergic tone. nih.gov
Mechanistic Studies in Cellular and Subcellular Models
To elucidate the precise mechanisms of action of this compound and related compounds, researchers utilize a variety of cellular and subcellular models. These in vitro systems allow for controlled investigation of molecular pathways.
RAW264.7 Macrophages: These cells are frequently used to study inflammatory responses. Studies have shown that allopregnanolone (3α,5α-THP) inhibits inflammatory TLR4 signals in RAW264.7 macrophages. nih.govunc.edu Furthermore, in these cells, 3α,5α-THP was able to restore IL-10 levels that were reduced by an immune stimulant. unc.edu
Primary Neuronal Cultures and Brain Slices: These models provide a more physiologically relevant context for studying neurosteroid effects in the central nervous system. For example, studies using brain slices from alcohol-preferring rats have been instrumental in demonstrating the sex-specific effects of 3α,5α-THP on neuroimmune pathways. nih.govnih.gov
HEK-293 and LNCaP cells: While specific studies on this compound in these cell lines were not identified in the provided context, these cell lines are commonly used in receptor binding and functional assays for a wide range of compounds.
Stereoselective Total Synthesis Approaches
The total synthesis of complex steroids like this compound, while not extensively documented for this specific molecule, relies on foundational strategies developed for other steroidal systems. These approaches are paramount when naturally occurring starting materials are unavailable or when the goal is to create analogs with unnatural stereochemistry. Key to these syntheses is the precise control of stereochemistry at multiple chiral centers.
Modern total synthesis often employs powerful reactions to construct the core carbocyclic framework. These can include:
Diels-Alder Cycloadditions: To form the six-membered rings with predictable stereochemistry.
Radical Cyclizations: Initiated by a variety of reagents to form one or more rings in a single step.
Asymmetric Catalysis: Employing chiral catalysts to set key stereocenters early in the synthetic sequence.
Once the core is established, the introduction of functional groups, such as the hydroxyl and ketone moieties of this compound, must be achieved with high regio- and stereoselectivity. This often involves the use of directing groups and substrate-controlled reactions. While a dedicated total synthesis of this compound is not prominent in the literature, the principles established in the total synthesis of other complex steroids provide a clear roadmap for its potential de novo construction.
Semisynthesis from Abundant Steroidal Precursors
Given the complexity and cost of total synthesis, semisynthesis from readily available steroidal precursors is the most common and economically viable approach for producing pregnane derivatives. Progesterone, a steroid hormone, is a frequent starting material due to its structural similarity to the target molecule.
The conversion of progesterone to this compound requires a series of specific chemical transformations:
Reduction of the Δ4 double bond: This is typically achieved through catalytic hydrogenation to yield the 5α-pregnane skeleton.
Reduction of the 3-keto group: The stereoselective reduction to the 3β-hydroxyl group can be accomplished using specific reducing agents.
Reduction of the 20-keto group: This reduction also needs to be stereoselective to afford the desired 20-hydroxy configuration.
Introduction of the 11-keto group: This is often the most challenging step and can be achieved through microbial hydroxylation or multi-step chemical processes.
Other abundant natural steroids, such as diosgenin (B1670711) from yams and stigmasterol (B192456) from soybeans, can also serve as precursors. These require more extensive chemical modifications to elaborate the pregnane side chain and introduce the necessary functional groups.
| Precursor | Key Transformations Required |
| Progesterone | Reduction of Δ4 double bond, stereoselective reduction of 3- and 20-keto groups, introduction of 11-keto group. |
| Diosgenin | Side chain degradation, functional group interconversions. |
| Stigmasterol | Side chain cleavage, ring modifications. |
Chemical Derivatization and Analog Generation for SAR Studies
To explore the biological importance of different parts of the this compound molecule, chemists synthesize a variety of analogs. These derivatives, with systematic modifications to the parent structure, are then tested to establish structure-activity relationships (SAR). SAR studies are crucial for identifying the key molecular features responsible for a compound's biological effects and for designing new molecules with improved properties.
Common derivatization strategies for pregnanes include:
Modification of the hydroxyl groups: The 3β- and 20-hydroxyl groups can be esterified, etherified, or oxidized to explore the impact of these changes on activity.
Alterations at the 11-position: The 11-keto group can be reduced to a hydroxyl group or replaced with other functionalities.
Introduction of substituents on the steroid nucleus: Halogens, alkyl groups, or other functionalities can be introduced at various positions on the A, B, C, or D rings.
Side chain modifications: The ethyl group at C-17 can be altered in length or functionalization.
For example, the synthesis of deuterated analogs, where one or more hydrogen atoms are replaced by deuterium, can be useful for metabolic studies.
Development of Novel Synthetic Routes to Specific Isomers
The biological activity of steroids is often highly dependent on their stereochemistry. Therefore, the development of synthetic routes that provide access to specific isomers is of great importance. For this compound, this means controlling the stereochemistry at positions 3, 5, and 20.
The stereochemical outcome of reductions of the ketone groups at C-3 and C-20 is highly dependent on the choice of reducing agent and the reaction conditions. For instance, the use of bulky reducing agents can favor the formation of one stereoisomer over another due to steric hindrance.
Novel synthetic methodologies may involve the use of enzymatic transformations. Biocatalysis, using whole-cell systems or isolated enzymes, can offer unparalleled stereoselectivity in steroid modifications, including hydroxylations and reductions, often under mild conditions. The development of such biocatalytic steps can significantly improve the efficiency and selectivity of the synthesis of specific pregnane isomers.
Analytical Methodologies for Research and Quantification in Biological Matrices
Chromatographic Techniques (e.g., HPLC-MS/MS, GC-MS/MS)
Chromatography coupled with mass spectrometry stands as the gold standard for the definitive identification and quantification of 3β,20-Dihydroxy-5α-pregnan-11-one. These methods offer high sensitivity and specificity, which are crucial for distinguishing between structurally similar steroid isomers.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This technique is widely used for the analysis of neurosteroids in various biological fluids. nih.gov HPLC separates the compound from other matrix components, and the tandem mass spectrometer provides highly selective and sensitive detection. mdpi.com Methods using UHPLC (Ultra-High-Performance Liquid Chromatography) can further enhance separation efficiency and reduce run times. nih.gov For detection, triple quadrupole mass spectrometers operating in Multiple Reaction Monitoring (MRM) mode are common, as they allow for the simultaneous and specific quantification of several analytes in a single experiment. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) and GC-MS/MS: GC-MS is a powerful tool for steroid profiling, offering high resolution and sensitivity. mdpi.com Before analysis by GC-MS, steroids like this compound must be chemically modified through derivatization to increase their volatility and thermal stability. nih.gov GC combined with tandem mass spectrometry (GC-MS/MS) further improves specificity and sensitivity by reducing background interference. nih.gov This is particularly useful for analyzing trace amounts of neurosteroids in complex samples like brain tissue. nih.gov
Sample Preparation and Extraction Protocols for Complex Biological Samples (e.g., blood, brain tissue, urine)
Effective sample preparation is a critical step to remove interfering substances and enrich the analyte of interest from the biological matrix. nih.gov The choice of protocol depends on the sample type and the analytical method used.
Blood (Serum/Plasma): Common preparation techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.gov A simple and effective method involves protein precipitation with a solvent like methanol (B129727) to remove the bulk of proteins, followed by analysis. nih.govexcelmale.com LLE, using organic solvents such as ethyl acetate (B1210297) or methyl-tert-butyl ether, is also frequently employed to isolate steroids. nih.gov SPE, often using C18 or hydrophilic-lipophilic-balanced (HLB) cartridges, allows for efficient purification and concentration of the analytes. nih.govnih.gov
Brain Tissue: Analysis of brain tissue requires initial homogenization to release the steroids. nih.gov This is typically done in an ice-cold buffer to minimize enzymatic degradation. nih.gov Following homogenization, extraction is necessary to separate the lipid-rich components from the steroids. nih.gov This can be achieved through LLE or SPE. nih.govresearchgate.net A validated procedure for neurosteroids in brain tissue involves homogenization, lipid extraction, and subsequent purification steps like SPE and HPLC before GC-MS analysis. nih.govresearchgate.net
Urine: "Dilute and shoot" is a simple approach for urine samples where the sample is diluted with a buffer and directly injected into the analytical instrument, though this may impact the limit of detection. biotage.com For higher sensitivity, extraction and concentration steps using SPE are common. biotage.com
Table 1: Overview of Sample Preparation Techniques
| Biological Matrix | Preparation Technique | Key Considerations |
|---|---|---|
| Blood (Serum/Plasma) | Protein Precipitation | Fast and simple, but may be less clean than other methods. nih.govexcelmale.com |
| Liquid-Liquid Extraction (LLE) | Effective for isolating steroids from interfering substances. nih.gov | |
| Solid-Phase Extraction (SPE) | Provides good cleanup and analyte concentration. nih.govnih.gov | |
| Brain Tissue | Homogenization followed by LLE or SPE | Crucial to separate steroids from high lipid content. nih.gov |
| Urine | Dilute and Shoot | Simple, but may lack sensitivity for low-concentration analytes. biotage.com |
| Solid-Phase Extraction (SPE) | Used to concentrate the analyte and remove salts. biotage.com |
Separation and Detection Strategies for Pregnane (B1235032) Isomers
A significant analytical challenge in neurosteroid research is the separation of closely related isomers, which often have identical mass-to-charge ratios and can only be distinguished by their chromatographic behavior.
Positional and Stereoisomers: this compound has several isomers, such as those differing in the stereochemistry of the hydroxyl groups (e.g., 3α vs. 3β) or the configuration of the A/B ring fusion (5α vs. 5β). The separation of these isomers is crucial for accurate quantification.
Chromatographic Selectivity: Achieving separation requires careful selection of the HPLC or GC column and optimization of the mobile or gas phase conditions. For HPLC, reversed-phase columns with different selectivities (e.g., C18, phenyl-hexyl) are often used. nih.govchromforum.org The choice of mobile phase components and gradient elution profile is optimized to resolve isomeric peaks. nih.gov In GC, the use of specific stationary phases, including liquid crystalline phases, can provide high selectivity for positional and stereoisomers. vurup.sk
Detection: While mass spectrometry provides the mass-to-charge ratio, the primary identification of isomers relies on their unique retention times established using authentic analytical standards. vurup.sk Tandem MS (MS/MS) can sometimes aid in differentiation if the isomers produce unique fragment ions upon collision-induced dissociation, though this is not always the case. mdpi.com
Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance (NMR) spectroscopy)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of organic molecules, including steroids. While not typically used for routine quantification due to lower sensitivity compared to MS, it is invaluable for the characterization of new metabolites or for confirming the structure of synthesized standards. For brain tissue analysis using NMR, sample preparation may involve mechanical homogenization followed by extraction with a methanol-chloroform mixture to obtain a clean sample suitable for analysis. researchgate.net The resulting NMR spectrum provides detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the definitive assignment of its stereochemistry and constitution.
Immunoanalytical Techniques (e.g., Radioimmunoassay, ELISA) for Research Applications
Immunoassays, such as Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA), are methods based on the specific binding of an antibody to its target antigen. These techniques have been historically used for steroid hormone quantification due to their high throughput and relatively low cost. mdpi.com
Principle: In a research context, an antibody specific to this compound would be developed. This antibody is then used in a competitive binding assay where the sample steroid competes with a labeled (radioactive for RIA, enzyme-linked for ELISA) steroid for a limited number of antibody binding sites. The amount of labeled steroid bound is inversely proportional to the concentration of the steroid in the sample.
Challenges: A significant limitation of immunoassays is the potential for cross-reactivity. nih.gov Antibodies may bind to other structurally similar steroids, leading to an overestimation of the target analyte's concentration. nih.gov For this reason, results from immunoassays should be interpreted with caution and, where possible, validated by a more specific method like LC-MS/MS. mdpi.com Despite these challenges, well-characterized immunoassays can be useful for screening large numbers of samples in specific research applications. nih.gov
Method Validation for Sensitivity, Specificity, and Accuracy in Research Contexts
The validation of any analytical method is essential to ensure that the data generated are reliable and reproducible. ipinnovative.com This process involves establishing key performance characteristics of the assay.
Sensitivity: This is defined by the Limit of Detection (LOD), the lowest concentration of the analyte that can be reliably distinguished from background noise, and the Limit of Quantification (LOQ), the lowest concentration that can be measured with acceptable precision and accuracy. ipinnovative.com For neurosteroids, which are often present at very low concentrations, high sensitivity is critical. nih.gov Validated GC-MS methods have achieved detection limits in the picogram range for various neurosteroids. nih.gov
Specificity: Specificity is the ability of the method to measure the analyte of interest exclusively, without interference from other compounds in the sample, such as its isomers. ipinnovative.com In chromatographic methods, specificity is demonstrated by the separation of the analyte peak from all other peaks in the chromatogram. nih.gov
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the reproducibility of the measurement. ipinnovative.com Accuracy is often assessed by analyzing samples with a known concentration of the analyte (quality controls) and calculating the percent recovery. Precision is evaluated by repeatedly analyzing the same sample and is expressed as the coefficient of variation (CV%). For neurosteroid assays, inter- and intraday imprecision of less than 10-15% is generally considered acceptable. nih.govnih.gov
Table 2: Key Parameters for Method Validation
| Validation Parameter | Description | Importance in Neurosteroid Analysis |
|---|---|---|
| Sensitivity (LOD, LOQ) | The lowest amount of an analyte that can be reliably detected and quantified. ipinnovative.com | Essential for measuring low endogenous concentrations in biological matrices. nih.gov |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. ipinnovative.com | Crucial to differentiate between structurally similar steroid isomers. nih.gov |
| Accuracy | The closeness of the test results obtained by the method to the true value. ipinnovative.com | Ensures the reported concentrations are correct. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. ipinnovative.com | Guarantees the reproducibility of the results over time and across different analysts. nih.gov |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples. nih.gov | Defines the concentration range over which the assay is accurate. |
Future Directions and Emerging Research Avenues for Pregnane Steroids
Untargeted Steroidomics and Metabolomics Approaches
Untargeted steroidomics and metabolomics have emerged as powerful hypothesis-generating tools for comprehensively analyzing the steroid content of biological samples. nih.govyoutube.com Unlike targeted analyses that measure known steroids, untargeted approaches aim to capture a global snapshot of all detectable steroids and their metabolites, offering the potential to discover novel compounds and pathways.
Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of these approaches, providing the high sensitivity and resolution required to separate and identify a wide array of steroid molecules from complex biological matrices. youtube.com These methodologies have been successfully applied in various contexts, such as characterizing the steroid metabolome of pregnancy, where they have provided insights into the maintenance of gestation. nih.gov Recent studies have demonstrated the potential of metabolomic profiling to predict delivery timing in pregnant women by analyzing a panel of steroid metabolites. researchgate.netcornell.edu
For a lesser-known compound like 3β,20-Dihydroxy-5α-pregnan-11-one, untargeted metabolomics could be instrumental in identifying its presence in various tissues, determining its metabolic precursors and downstream products, and uncovering potential biomarkers associated with specific physiological or pathological states. By applying these techniques, researchers can begin to map the metabolic network in which this steroid participates.
Table 1: Key Methodologies in Untargeted Steroidomics
| Methodology | Description | Application in Pregnane (B1235032) Steroid Research |
|---|---|---|
| Liquid Chromatography-Mass Spectrometry (LC-MS) | A technique that separates compounds based on their physicochemical properties and identifies them by their mass-to-charge ratio. | Comprehensive profiling of pregnane steroids and their metabolites in biological fluids and tissues. youtube.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | A method that separates volatile compounds and identifies them based on their mass spectra. | Analysis of derivatized steroids to enhance volatility and detection. |
Advanced Imaging Techniques for In Vivo Localization and Dynamics
Understanding where and when pregnane steroids are synthesized and where they exert their effects is crucial to deciphering their biological functions. Advanced imaging techniques are making it possible to visualize the spatial and temporal dynamics of these molecules within living organisms.
Radiolabeling of steroid molecules allows for their visualization and quantification in vivo using techniques such as Positron Emission Tomography (PET) and gamma scintigraphy. nih.govmdpi.com These nuclear imaging methods can track the biodistribution, target engagement, and elimination of steroids, providing invaluable pharmacokinetic and pharmacodynamic data. nih.govdiva-portal.org Magnetic Resonance Imaging (MRI) offers excellent soft-tissue contrast and can be used to monitor physiological changes in response to steroid action. diva-portal.org
At the subcellular level, super-resolution microscopy (SRM) techniques are breaking the diffraction limit of light, enabling the visualization of steroid interactions with their target receptors with nanoscale precision. nih.gov While the application of these techniques directly to small molecules like pregnane steroids is challenging, they can be used to study the localization and trafficking of their receptors and the downstream signaling events they trigger. For this compound, these imaging modalities could be used to identify its target tissues and cells, and to observe how it modulates cellular processes in real-time.
Computational Modeling and Molecular Dynamics Simulations of Receptor Interactions
Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for investigating the interactions between steroids and their protein targets at an atomic level. zib.de These methods can predict how a ligand binds to its receptor, the conformational changes that occur upon binding, and the energetic factors that govern this interaction. nih.govnih.gov
MD simulations have been successfully used to study the binding of various steroids to nuclear receptors, such as the pregnane X receptor (PXR), the androgen receptor, and the glucocorticoid receptor. nih.govuu.nlnih.gov These studies provide insights into the molecular basis of receptor activation and have been instrumental in understanding structure-activity relationships. For instance, computational docking studies have been used to investigate the binding of 11-oxygenated pregnane steroids to the enzyme CYP17A1, revealing how specific chemical groups influence their metabolism. wikipedia.org
In the context of this compound, computational approaches could be employed to screen for potential receptor targets and to model its binding affinity and mode of interaction. This would be a critical first step in hypothesizing its biological function and guiding further experimental validation.
Elucidation of Novel Biological Functions and Signaling Cascades
The classical roles of pregnane steroids are well-established, but there is a growing appreciation for their non-canonical functions and the novel signaling pathways they modulate. Research is increasingly focused on uncovering these new biological activities.
For example, certain pregnane steroids are now recognized as potent modulators of neurotransmitter receptors, including the GABA-A and NMDA receptors, highlighting their role as neuroactive steroids. nih.govmdpi.comnih.gov The pregnane X receptor (PXR) has been identified as a key sensor for a variety of endogenous and exogenous compounds, including pregnanes, and it plays a crucial role in regulating the expression of genes involved in steroid synthesis and metabolism. nih.govnih.govnih.gov The activation of PXR can initiate a cascade of signaling events that have far-reaching effects on cellular function. nih.gov
The discovery of these novel functions and pathways opens up new avenues for therapeutic intervention. For this compound, research efforts could focus on screening its activity at a range of potential targets, including ion channels and orphan nuclear receptors, to elucidate its unique biological role. The orientation of the hydroxyl group at the C3 position is known to significantly influence the biological activity of neuroactive steroids, with 3β-hydroxy steroids often acting as antagonists or negative modulators of the GABA-A receptor, in contrast to the potent positive modulatory effects of 3α-hydroxy steroids. mdpi.com
Table 2: Emerging Signaling Pathways for Pregnane Steroids
| Signaling Pathway | Description | Relevance to Pregnane Steroids |
|---|---|---|
| GABA-A Receptor Modulation | Allosteric modulation of the major inhibitory neurotransmitter receptor in the brain. | Certain pregnane steroids are potent positive or negative modulators, affecting neuronal excitability. mdpi.comnih.gov |
| NMDA Receptor Modulation | Allosteric modulation of a key excitatory neurotransmitter receptor involved in synaptic plasticity. | Some pregnane-based steroids have been identified as novel positive modulators. nih.gov |
| Pregnane X Receptor (PXR) Signaling | Activation of a nuclear receptor that regulates the transcription of genes involved in metabolism and detoxification. | PXR is activated by various pregnanes and plays a role in steroid homeostasis. nih.govnih.govnih.gov |
Application of Genetic and Gene-Editing Technologies in Preclinical Research Models
The development of sophisticated genetic and gene-editing technologies has revolutionized the study of steroid hormone function in vivo. nih.gov These tools allow for the precise manipulation of genes encoding steroidogenic enzymes and receptors in preclinical models, providing unparalleled insights into their physiological roles.
Early research relied on naturally occurring mutations, but the advent of technologies like Cre-lox recombination enabled tissue-specific and temporally controlled gene knockout in mice. nih.gov More recently, the CRISPR/Cas9 system has emerged as a powerful and versatile tool for gene editing, allowing for the rapid and efficient generation of knockout and knock-in models in a wide range of species, including teleost fish, which offer unique advantages for studying gene duplication and function. nih.govnews-medical.net
These genetic approaches are critical for dissecting the specific contributions of individual pregnane steroids to complex biological processes. For a compound like this compound, gene-editing technologies could be used to knock out the enzymes hypothesized to be involved in its synthesis. The resulting phenotype could then be studied to infer the biological function of the steroid. Conversely, rescue experiments could be performed to confirm that the observed phenotype is indeed due to the absence of the steroid.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for confirming the molecular structure of 3β,20-Dihydroxy-5α-pregnan-11-one?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to determine the molecular weight (e.g., 596.0768 g/mol for related derivatives) and compare with theoretical values . Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, can resolve hydroxyl and ketone functional groups, as demonstrated in structural studies of 5α-pregnane derivatives . For stereochemical confirmation, X-ray crystallography or circular dichroism (CD) may be employed, especially for distinguishing α/β configurations at C-3 and C-20 .
Q. How should researchers safely handle this compound in laboratory settings?
- Methodological Answer : Adopt OSHA-recommended protocols:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure (H315/H319 hazards) .
- Ventilation : Use fume hoods for procedures generating aerosols or dust (H335 hazard) .
- Storage : Store in sealed containers at 2–8°C to maintain stability and prevent degradation .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via licensed hazardous waste services .
Q. What are the key steps for synthesizing this compound from precursor steroids?
- Methodological Answer :
- Step 1 : Start with 5α-pregnan-11-one and introduce hydroxyl groups at C-3 and C-20 via regioselective oxidation-reduction sequences. Use catalysts like NaBH for stereospecific reduction of ketones .
- Step 2 : Optimize reaction conditions (e.g., pH, temperature) to minimize byproducts, as seen in analogous syntheses of 3α,17-dihydroxy-5α-pregnan-20-one .
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradients) and validate purity (>95%) using HPLC with UV detection at 240 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound and its analogs?
- Methodological Answer :
- Comparative Assays : Replicate studies using standardized cell lines (e.g., LNCaP for androgen-related activity) and control for batch-to-batch variability in compound purity .
- Structural Analysis : Compare stereochemical configurations (e.g., 3β vs. 3α isomers) via NMR or crystallography, as minor structural changes significantly alter receptor binding .
- Meta-Analysis : Use computational tools (e.g., molecular docking) to correlate structural features (e.g., LogP = 4.59 ) with activity trends across studies .
Q. What experimental designs are optimal for studying the metabolic pathways of this compound in mammalian systems?
- Methodological Answer :
- Isotope Tracing : Administer -labeled compound to track metabolic fate via LC-MS/MS, focusing on hepatic and gonadal tissues where pregnane derivatives are actively processed .
- Enzyme Inhibition : Co-treat with CYP3A4/5 inhibitors (e.g., ketoconazole) to identify cytochrome P450-mediated oxidation steps .
- In Vivo Models : Use transgenic mice lacking 11β-hydroxysteroid dehydrogenase to isolate the role of specific enzymes in metabolite formation .
Q. How can researchers address challenges in quantifying this compound in complex biological matrices?
- Methodological Answer :
- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma/urine, followed by derivatization (e.g., silylation) to enhance GC-MS sensitivity .
- Calibration Standards : Prepare deuterated internal standards (e.g., -3β,20-dihydroxy-5α-pregnan-11-one) to correct for matrix effects .
- Validation : Adhere to FDA bioanalytical guidelines (precision ±15%, accuracy 85–115%) and test cross-reactivity with structurally similar steroids (e.g., allopregnanolone) .
Q. What strategies mitigate instability of this compound during long-term storage?
- Methodological Answer :
- Lyophilization : Convert to a stable powder form under inert gas (N) to prevent oxidation .
- Additives : Include antioxidants (e.g., 0.01% BHT) in stock solutions and store at -80°C in amber vials to block light-induced degradation .
- Stability Monitoring : Perform accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis to assess degradation kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
